3-Fluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-trimethylsilylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2Si/c1-14(2,3)6-4-5-11-8(7(6)10)9(12)13/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGBWSTXXJGSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204805 | |
| Record name | 2-Pyridinecarboxylic acid, 3-fluoro-4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809168-70-4 | |
| Record name | 2-Pyridinecarboxylic acid, 3-fluoro-4-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-fluoro-4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the pyridine ring, followed by the addition of a trimethylsilyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorinating agents and trimethylsilyl reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at position 3 participates in SNAr reactions due to electron-withdrawing effects from both the carboxylic acid and trimethylsilyl groups.
Key Findings :
-
Reaction with sodium methoxide (NaOMe) in DMF at 80°C replaces fluorine with methoxy, yielding 3-methoxy-4-(trimethylsilyl)pyridine-2-carboxylic acid (72% yield).
-
Ammonolysis using NH3/EtOH under pressure produces the 3-amino derivative (65% yield).
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| Target compound | NaOMe | DMF, 80°C, 6h | 3-methoxy-4-(trimethylsilyl)pyridine-2-carboxylic acid | 72% |
| Target compound | NH3 | EtOH, 100°C, 12h | 3-amino-4-(trimethylsilyl)pyridine-2-carboxylic acid | 65% |
Esterification Reactions
The carboxylic acid group undergoes efficient esterification via β-silyl carbocation intermediates.
Mechanism :
-
Proton transfer from the acid to 2-(trimethylsilyl)ethyl trichloroacetimidate generates a protonated imidate .
-
Dissociation forms a stabilized β-silyl carbocation (bridged silyl cation), confirmed by deuterium-labeling studies .
-
Nucleophilic attack by alcohols yields silyl-protected esters (e.g., 2-trimethylsilylethyl esters) without requiring external catalysts .
Example :
Transition Metal-Catalyzed Coupling
The trimethylsilyl group facilitates cross-coupling reactions.
Suzuki-Miyaura Coupling :
-
Pd(PPh3)4 catalyzes coupling with aryl boronic acids in THF/H2O (3:1) at 60°C, replacing the silyl group with aryl moieties (55–78% yields) .
| Boronic Acid | Product | Yield |
|---|---|---|
| Phenylboronic acid | 4-phenyl-3-fluoropyridine-2-carboxylic acid | 78% |
| 4-MeO-C6H4-B(OH)2 | 4-(4-methoxyphenyl)-3-fluoropyridine-2-carboxylic acid | 68% |
Decarboxylation Reactions
Thermal decarboxylation occurs under acidic conditions:
-
Heating in H2SO4 (1M) at 120°C for 5h removes CO2, yielding 3-fluoro-4-(trimethylsilyl)pyridine (91% purity).
Coordination Chemistry
The pyridine nitrogen and carboxylic acid act as bidentate ligands for metal complexes:
-
Mn(II) complexes derived from this compound show catalytic activity in alkene oxidations (TOF = 120 h⁻¹) .
Stability and Side Reactions
-
Hydrolysis : The silyl group hydrolyzes slowly in aqueous NaOH (0.1M, 25°C, t1/2 = 48h).
-
Thermal Rearrangement : Prolonged heating >150°C induces silyl migration to adjacent positions .
This compound’s multifunctional reactivity enables applications in pharmaceutical intermediates, organometallic catalysis, and materials science. Experimental protocols emphasize the critical role of steric effects from the trimethylsilyl group in modulating reaction pathways.
Scientific Research Applications
3-Fluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated and silylated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid involves its interaction with molecular targets through its fluorine and trimethylsilyl groups. These interactions can affect various molecular pathways, leading to specific chemical or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on substituent effects, physicochemical properties, and available safety
5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic Acid (CAS 851386-37-3)
- Substituents : Two fluorine atoms at positions 5 and 6, TMS at position 3.
- Molecular Formula: C₉H₁₁F₂NO₂Si.
- Structural similarity suggests comparable reactivity in coupling reactions, but steric hindrance from the TMS group may limit accessibility in certain synthetic pathways .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Substituents : Trifluoromethyl (CF₃) at position 4, carboxylic acid at position 3.
- Molecular Formula: C₇H₄F₃NO₂.
- Physicochemical Properties :
- Key Differences : The CF₃ group is more electron-withdrawing than TMS, leading to stronger inductive effects. This increases the compound’s acidity (pKa ~1.5–2.5 estimated for the carboxylic acid) compared to the TMS-substituted analog. Safety data indicate incompatibility with strong acids, bases, and oxidizers .
3-Chloro-2-fluoro-4-pyridinecarboxylic Acid (CAS 741683-19-2)
- Substituents : Chlorine at position 3, fluorine at position 2.
- Molecular Formula: C₆H₃ClFNO₂.
- Key Differences: The chlorine atom introduces a combination of steric and electronic effects distinct from fluorine or TMS. Chlorine’s polarizability may enhance halogen bonding interactions in crystal packing or biological targets.
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4)
- Substituents : Fluorophenyl-carboxy group at position 4, hydroxyl at position 2.
- Molecular Formula: C₁₂H₈FNO₃.
- Key Differences : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents compared to TMS-substituted analogs. The fluorophenyl moiety may enhance binding affinity in drug discovery contexts, such as kinase inhibitors .
Biological Activity
3-Fluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorine atom and a trimethylsilyl group, is part of a broader class of compounds that exhibit diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 201.25 g/mol
- CAS Number : 1809168-70-4
Enzyme Inhibition
Pyridine derivatives have been explored for their potential as enzyme inhibitors. The mechanism typically involves the interaction of the compound with active sites on enzymes, thereby modulating their activity. For instance, similar compounds have been studied for their inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes mellitus . The structural characteristics of this compound may allow it to engage with such targets effectively.
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyridine derivatives suggests that modifications to the core structure can significantly influence biological activity. The introduction of functional groups such as fluorine or trimethylsilyl can enhance potency and selectivity against specific biological targets. For example, fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .
Study on DPP-IV Inhibition
A comparative study highlighted the effectiveness of various pyridine derivatives in inhibiting DPP-IV. The inclusion of a fluorine atom in the structure was found to enhance inhibitory potency significantly. This suggests that this compound could possess similar or enhanced inhibitory effects against DPP-IV compared to other derivatives .
Antimicrobial Screening
In a screening study involving a library of pyridine derivatives, compounds with similar structural motifs were tested against Gram-positive and Gram-negative bacteria. Although specific data for this compound was not available, related compounds showed promising results, indicating potential applications in antimicrobial therapy .
Table: Summary of Biological Activities
Q & A
Q. What are common synthetic routes for 3-fluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions:
Introduction of fluorine : Fluorination of pyridine derivatives using agents like Selectfluor or KF under controlled conditions.
Trimethylsilyl (TMS) protection : A TMS group is introduced via nucleophilic substitution or Grignard reactions. For example, silylation of 4-bromo-3-fluoropyridine using trimethylsilyl chloride and a base (e.g., LiHMDS) .
Carboxylic acid formation : Hydrolysis of a methyl ester precursor (e.g., methyl 3-fluoro-4-(trimethylsilyl)pyridine-2-carboxylate) under acidic (HCl/H₂O) or basic conditions (NaOH/EtOH) .
Q. How is the purity and structural integrity of the compound validated?
Methodological Answer:
- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material) .
- Spectroscopy :
- Elemental Analysis : Verify C, H, N, and Si content within ±0.4% of theoretical values.
Advanced Research Questions
Q. How do steric effects from the TMS group influence reactivity in cross-coupling reactions?
Methodological Answer: The bulky TMS group at the 4-position can:
- Hinder electrophilic substitution : Direct reactions (e.g., nitration) preferentially occur at the 5- or 6-positions of the pyridine ring.
- Modify catalytic efficiency : In Suzuki-Miyaura couplings, use Pd(OAc)₂/XPhos with Cs₂CO₃ to overcome steric hindrance. Lower yields (40–60%) are common compared to non-silylated analogs .
Case Study :
Attempted coupling of 3-fluoro-4-TMS-pyridine-2-carboxylic acid with 4-chlorophenylboronic acid yielded 55% product under optimized conditions (Pd(OAc)₂, XPhos, 100°C, 12h) .
Q. How to resolve contradictions in spectroscopic data for derivatives?
Methodological Answer: Contradictions often arise from:
- Rotamers : Dynamic NMR can detect restricted rotation in amide derivatives (e.g., split signals in ¹H NMR).
- Impurity interference : Use preparative HPLC to isolate isomers or byproducts. For example, a 94% pure sample by LCMS showed two peaks in HPLC due to residual methyl ester (resolved via extended hydrolysis) .
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP/6-31G*) .
Data Analysis Example :
A reported δ 158 ppm (C=O) in ¹³C NMR deviated from DFT-predicted δ 162 ppm. Re-analysis revealed trace DMSO-d₆ solvent effects, corrected by using CDCl₃ .
Q. What strategies improve regioselective functionalization of the pyridine ring?
Methodological Answer:
Q. Optimized Protocol :
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| Directed iodination | LDA, I₂, THF, −78°C | 2h | 70 |
| Deprotection | 6M HCl, 90°C | 17h | 85 |
Data Contradiction Analysis
3.1 Conflicting reports on hydrolytic stability of the TMS group under acidic conditions
Analysis :
- : Hydrolysis with 6M HCl at 90°C retained the TMS group (yield 85%) .
- Contradiction : Some studies report partial desilylation under similar conditions.
- Resolution : The TMS group’s stability depends on the electron-withdrawing effect of adjacent substituents. Fluorine at the 3-position enhances stability by reducing electron density at the silicon atom .
Recommendation : Monitor reaction progress via ¹H NMR (δ 0.2–0.4 ppm for TMS) and adjust HCl concentration if desilylation occurs.
Methodological Challenges in Scale-Up
Q. How to mitigate column chromatography dependency in purification?
Answer :
- Acid-base extraction : Use the compound’s acidity (pKa ~2.5) for selective extraction. Dissolve in NaOH (aq), wash with EtOAc, then re-acidify with HCl .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to achieve >90% recovery without chromatography .
4.2 Handling hygroscopicity and storage stability
Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
